Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride
Description
Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride is a piperidine-containing ester derivative. Its structure features a six-membered piperidine ring linked via an ethoxy-propanoate ester backbone, with a methyl ester group and hydrochloride salt.
Properties
IUPAC Name |
methyl 3-(2-piperidin-4-ylethoxy)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-14-11(13)5-9-15-8-4-10-2-6-12-7-3-10;/h10,12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNQKOYFZKBVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride typically involves the reaction of 4-piperidinol with ethyl 3-bromopropanoate under basic conditions to form the intermediate compound, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride is extensively used in scientific research, including:
Chemistry: As a reagent in organic synthesis.
Biology: In the study of enzyme inhibition.
Medicine: In the development of drugs for neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Structural Analogues with Piperidine/Pyrrolidine Substitutions
Key Differences :
Analogues with Modified Ethoxy Chains
Key Differences :
- Chain Substituents: Amino groups (e.g., in ) enhance polarity but may reduce shelf life due to hygroscopicity. Hydroxyethoxy chains () improve water solubility for prodrug formulations.
Aromatic/Heterocyclic Variants
Key Differences :
- Aromatic Groups : Methoxyphenyl () enhances π-π stacking for receptor binding, while thiophene () introduces sulfur-mediated interactions.
Physicochemical and Pharmacokinetic Properties
Biological Activity
Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an acetylcholinesterase inhibitor. This article explores its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is critical for its biological activity. The structural formula can be represented as:
This configuration allows the compound to effectively interact with various biological targets, enhancing its therapeutic potential.
This compound primarily functions as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine in the synaptic cleft, leading to increased levels of acetylcholine and enhanced cholinergic transmission. This mechanism is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent.
Biological Activity and Pharmacological Effects
The biological activity of this compound extends beyond acetylcholinesterase inhibition. It has been shown to influence various cellular processes, including:
- Modulation of Cell Signaling Pathways : The compound can impact gene expression and cellular signaling, potentially affecting neuronal survival and function.
- Neuroprotective Effects : Studies indicate that it may offer protection against neurotoxic agents, thereby supporting neuronal health in adverse conditions .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Studies : In a study assessing the neuroprotective effects against chemotherapy-induced peripheral neuropathy, compounds similar to this compound demonstrated significant efficacy in alleviating symptoms associated with nerve damage . The study utilized behavioral models to evaluate the compound's protective effects on sensory responses.
- Pharmacokinetics : Research into the pharmacokinetic profile of this compound indicates that it possesses favorable absorption and distribution characteristics, allowing it to cross the blood-brain barrier effectively. This property is crucial for its application in treating central nervous system disorders.
- Toxicology Assessments : Toxicological studies have indicated a high maximum tolerance dose (MTD), suggesting a wide therapeutic window for safe administration .
Table 2: Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Maximum Tolerance Dose | >500 mg/kg |
| Half-life | 12.8 hours |
| Route of Administration | Intravenous |
Q & A
Q. Key Considerations :
- Monitor reaction progress using thin-layer chromatography (TLC).
- Optimize column chromatography conditions (e.g., gradient elution with ethyl acetate/hexane) to improve yield (>70%) and purity (>95%) .
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the piperidine ring (δ 2.5–3.5 ppm for N–CH2), ethoxy chain (δ 3.6–4.2 ppm), and ester carbonyl (δ 170–175 ppm in NMR) .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z corresponding to the molecular formula (e.g., CHClNO: calculated 287.1) .
Advanced: What strategies mitigate stability challenges during storage or experimental use?
Methodological Answer:
Stability is influenced by:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or decomposition .
- pH : Maintain solutions near neutral pH (6–8) to avoid ester hydrolysis; use buffered systems (e.g., phosphate buffer) in biological assays .
- Light Sensitivity : Protect from UV light by using amber vials, especially in solvent systems like DMSO .
Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products .
Advanced: Which in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
Design assays based on the compound’s piperidine moiety, which often interacts with GPCRs or enzymes:
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s method (IC determination) .
- Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity (dose range: 1–100 μM) .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for serotonin receptors) to measure affinity (K) .
Data Interpretation : Normalize results to positive controls (e.g., donepezil for AChE) and validate with triplicate runs .
Basic: What safety protocols are critical for laboratory handling?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing or solvent-based reactions to avoid inhalation of hydrochloride dust .
- Spill Management : Neutralize spills with sodium bicarbonate and collect in chemical waste containers .
Q. Emergency Measures :
- Eye exposure: Rinse with water for 15 minutes and seek medical attention .
- Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .
Advanced: How are synthesis-related impurities identified and quantified?
Methodological Answer:
- Common Impurities :
- Quantification : Use HPLC with a reference standard (e.g., USP/EP guidelines) and calculate % impurity via peak area ratios .
Limit : Ensure impurities are <0.5% (ICH Q3A guidelines) for pharmacological studies .
Advanced: What formulation strategies enhance aqueous solubility for in vivo studies?
Methodological Answer:
- Co-Solvents : Use 10–20% PEG-400 or cyclodextrin inclusion complexes to improve solubility in PBS .
- Salt Screening : Explore alternative counterions (e.g., mesylate) if hydrochloride solubility is insufficient .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release in pharmacokinetic studies .
Validation : Measure solubility via shake-flask method and confirm stability in simulated biological fluids (e.g., SGF/SIF) .
Advanced: How do structural analogs compare in reactivity and bioactivity?
Methodological Answer:
- Substituent Effects :
- Biological Impact : Use molecular docking to compare binding modes in target proteins (e.g., serotonin transporter vs. analogs) .
Experimental Design : Synthesize analogs systematically and test in parallel assays for SAR analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
